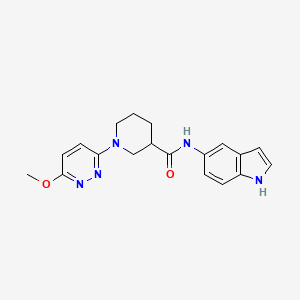

N-(1H-indol-5-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Description

N-(1H-Indol-5-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine-3-carboxamide core bridging a 1H-indol-5-yl group and a 6-methoxypyridazin-3-yl moiety. Indole and pyridazine derivatives are well-documented in medicinal chemistry for their diverse biological activities, including antimicrobial, kinase inhibitory, and receptor-targeting properties. The methoxy group on pyridazine may enhance solubility and influence electronic interactions with biological targets, while the indole moiety is a common pharmacophore in serotonin receptor modulators and kinase inhibitors .

Properties

Molecular Formula |

C19H21N5O2 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C19H21N5O2/c1-26-18-7-6-17(22-23-18)24-10-2-3-14(12-24)19(25)21-15-4-5-16-13(11-15)8-9-20-16/h4-9,11,14,20H,2-3,10,12H2,1H3,(H,21,25) |

InChI Key |

ZSXUOGYIBLJXIW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Biological Activity

N-(1H-indol-5-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, synthesis, and potential therapeutic applications.

Structural Overview

The compound is characterized by the integration of an indole moiety, a pyridazine ring, and a piperidine backbone. This structural combination contributes to its diverse biological activities and enhances its interaction with various biological targets.

| Structural Component | Description |

|---|---|

| Indole Moiety | A bicyclic structure known for its role in various biological activities. |

| Pyridazine Ring | A six-membered heterocyclic ring that may influence the compound's lipophilicity and receptor interactions. |

| Piperidine Backbone | A five-membered nitrogen-containing ring that can enhance binding affinity to biological targets. |

1. Inhibition of Monoamine Oxidase B (MAO-B)

Recent studies have highlighted the potential of this compound as a selective inhibitor of MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. Inhibition of MAO-B is particularly relevant in the treatment of neurodegenerative diseases like Parkinson's disease.

- Mechanism of Action : The compound acts as a competitive inhibitor, binding to the active site of MAO-B and preventing the breakdown of dopamine, thereby increasing its availability in the synaptic cleft.

2. Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various pathways, including:

- Cell Cycle Arrest : The compound has shown potential in halting cell proliferation by interfering with cell cycle regulation.

- Induction of Apoptosis : Mechanistic studies suggest that it activates caspase pathways leading to programmed cell death.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multiple steps, including:

- Formation of Indole Derivatives : Starting from commercially available indole derivatives.

- Pyridazine Ring Formation : Utilizing known synthetic routes to introduce the pyridazine moiety.

- Amide Bond Formation : The final step involves coupling the piperidine derivative with the pyridazine to form the carboxamide linkage.

The structure–activity relationship (SAR) studies indicate that modifications in the indole or pyridazine moieties can significantly affect biological activity and selectivity towards MAO-B.

Case Study 1: MAO-B Inhibition

In a comparative study, this compound demonstrated an IC50 value significantly lower than other known MAO-B inhibitors, indicating its potency as a lead compound for further development.

Case Study 2: Antitumor Activity

A series of in vitro assays were conducted on various cancer cell lines (e.g., HeLa and MCF7). Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value suggesting effective anticancer activity.

Comparison with Similar Compounds

Antibacterial Indole Derivatives (Schiff Bases)

describes Schiff base derivatives such as N-{4-[-(1H-indol-3-yl)methylene)amino]phenyl}-1-(1H-indol-5-yl)methanimine, which exhibit antibacterial activity against gram-positive and gram-negative bacteria.

- Key Differences : Unlike the target compound, these derivatives lack a piperidine-carboxamide linker and pyridazine ring. Instead, they feature imine bonds and aromatic phenyl groups.

- Activity Implications : The antibacterial activity of Schiff bases suggests that indole derivatives can target microbial pathways, but the target compound’s piperidine-pyridazine framework may confer distinct target selectivity (e.g., kinase inhibition vs. bacterial enzyme disruption) .

Piperidine-Benzimidazolone Derivatives (Kinase Inhibitors)

highlights 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide, synthesized in 56% yield.

- Structural Comparison : Both compounds share a piperidine-carboxamide scaffold but differ in substituents. The target compound uses pyridazine, whereas this analogue employs a 5-methylpyridine group.

Sulfonamide-Linked Indole Derivatives (Trypanocidal Agents)

reports 6-(((1H-Indol-5-yl)methyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide, a trypanocidal agent synthesized in 59% yield.

- Key Contrasts : This compound uses a sulfonamide linker and a trimethylpyrazole group, diverging from the target’s carboxamide and pyridazine motifs.

- Pharmacological Implications: Sulfonamides are known for their metabolic stability and enzyme inhibition, whereas carboxamides may offer conformational flexibility for target engagement .

Patented Cyclopropane-Indole Derivatives

discloses a patented cyclopropanecarboxamide derivative with difluorobenzo and dihydroxypropyl groups.

- Structural Contrasts : The cyclopropane ring and fluorine substituents in the patented compound likely enhance metabolic stability and target affinity compared to the target compound’s methoxypyridazine.

- Functional Notes: Fluorine atoms and rigid cyclopropane structures are common in optimizing pharmacokinetics, whereas the target compound’s methoxy group may prioritize solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.